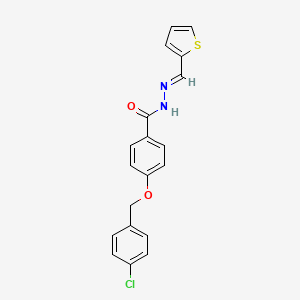

![molecular formula C15H10BrN3O2 B11998698 4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11998698.png)

4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MAO-B-IN-30 is a selective and potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine. This compound is known for its ability to cross the blood-brain barrier and has shown antiproliferative activity. It is used in the study of Parkinson’s-type neurological disorders due to its ability to reduce levels of tumor necrosis factor-alpha, interleukin-6, and nuclear factor kappa B in organisms .

準備方法

The preparation of MAO-B-IN-30 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . For industrial production, high-throughput screening assays are employed to identify and optimize MAO-B inhibitors. These assays involve the use of fluorescence probes to measure MAO-B activity under optimized conditions, including enzyme sources, substrate concentrations, incubation volume, and reaction time .

化学反応の分析

MAO-B-IN-30 undergoes various chemical reactions, including oxidation and reduction. Monoamine oxidases, including MAO-B, catalyze the oxidation of monoamines by employing oxygen to remove their amine group . The enzyme’s active site consists of a hydrophobic cavity that interacts with the flavin cofactor and extends to the protein surface . Common reagents used in these reactions include oxygen and various substrates such as dopamine and benzylamine. The major products formed from these reactions are the corresponding aldehydes, hydrogen peroxide, and ammonia or substituted amines .

科学的研究の応用

MAO-B-IN-30 has a wide range of scientific research applications. It is primarily used in the study of Parkinson’s disease, where it helps reduce the degradation of dopamine by inhibiting central MAO activity . Additionally, MAO-B inhibitors like MAO-B-IN-30 are being explored for their potential in treating other neurodegenerative diseases such as Alzheimer’s disease and amyotrophic lateral sclerosis . In the field of chemistry, MAO-B-IN-30 is used to study the structure-activity relationship of MAO-B inhibitors and to develop new potent and selective candidates for MAO-B-driven diseases .

作用機序

The mechanism of action of MAO-B-IN-30 involves the inhibition of the MAO-B enzyme, which catalyzes the oxidative deamination of various amine substrates, including dopamine . By inhibiting MAO-B, MAO-B-IN-30 increases the synaptic availability of these neurotransmitters, leading to enhanced neurotransmission. The compound interacts with critical amino acid residues in the enzyme’s active site, such as tyrosine-435, tyrosine-326, cysteine-172, and glutamine-206 . This interaction prevents the enzyme from breaking down neurotransmitters, thereby exerting its therapeutic effects.

類似化合物との比較

MAO-B-IN-30 is unique in its ability to cross the blood-brain barrier and its potent inhibitory activity against MAO-B. Similar compounds include selegiline and rasagiline, which are also selective MAO-B inhibitors used in the treatment of Parkinson’s disease . Another compound, 1-(3-(4-tert-butylphenoxy)propyl)pyrrolidine, has shown even higher potency than MAO-B-IN-30, with an IC50 value of 2.7 nM . These compounds share a common mechanism of action but differ in their potency, selectivity, and ability to cross the blood-brain barrier.

特性

分子式 |

C15H10BrN3O2 |

|---|---|

分子量 |

344.16 g/mol |

IUPAC名 |

4-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |

InChI |

InChI=1S/C15H10BrN3O2/c16-10-7-5-9(6-8-10)14(20)19-18-13-11-3-1-2-4-12(11)17-15(13)21/h1-8,17,21H |

InChIキー |

VWPDISBHGQKPGY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998617.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998618.png)

![Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998638.png)

![(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone](/img/structure/B11998652.png)